Lauric acid-d3

Quantitative Analysis LC-MS Matrix Effects

Quantifying endogenous lauric acid without a proper internal standard leads to significant matrix effects and quantitative error. Lauric acid-d3 (CAS 79050-22-9) is the definitive SIL-IS for lauric acid: • Co-elutes and ionizes identically to native lauric acid, correcting for matrix-specific ion suppression/enhancement • +3 Da mass shift enables interference-free quantification in plasma, serum, urine, and tissue homogenates • Validated for GC-MS/LC-MS method development; supports regulatory compliance • Research quantities available with full QC documentation

Molecular Formula C12H24O2
Molecular Weight 203.34 g/mol
CAS No. 79050-22-9
Cat. No. B1591742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauric acid-d3
CAS79050-22-9
Molecular FormulaC12H24O2
Molecular Weight203.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)O
InChIInChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3
InChIKeyPOULHZVOKOAJMA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12,12,12-Trideuteriododecanoic Acid: Product Overview


12,12,12-Trideuteriododecanoic acid (CAS: 79050-22-9), also known as Lauric acid-d3 or Dodecanoic-12,12,12-D3 acid, is a deuterium-labeled isotopologue of lauric acid, a medium-chain saturated fatty acid (C12:0). It is a stable isotope-labeled internal standard (SIL-IS) intended for analytical chemistry applications, primarily for the accurate quantification of its non-deuterated counterpart (Lauric acid, CAS: 143-07-7) via mass spectrometry [1]. The terminal methyl group (-CD3) of the alkyl chain is substituted with three deuterium atoms , resulting in a molecular formula of C12H21D3O2 and a molecular weight of 203.34 g/mol .

Workflow
LC-MS/MS or GC-MS quantification of lauric acid
Selection
Deuterated internal standard (d3) with +3 Da mass shift
Use Context
Matrix-effect correction and co-elution with native analyte

Why Non-Deuterated Analogs Are Unsuitable


In analytical workflows, simply substituting a non-deuterated analog or a structurally similar compound for 12,12,12-trideuteriododecanoic acid as an internal standard (IS) introduces significant quantitative error. A valid IS for mass spectrometry must co-elute and ionize identically to the target analyte to correct for matrix effects and instrument variability, yet be distinguishable by mass. While a non-deuterated analog (e.g., Lauric acid) is chromatographically identical, it is spectrometrically indistinguishable and cannot function as an internal standard. A chemically related IS (e.g., Decanoic acid) will have different retention times and ionization efficiencies, failing to compensate for matrix-specific ion suppression or enhancement [1][2]. Only a stable isotope-labeled analog, like 12,12,12-trideuteriododecanoic acid, fulfills both requirements: it mimics the native analyte's physicochemical behavior while providing a distinct mass shift (typically +3 Da) for accurate, interference-free quantification [3][4].

Deuterated ISTD vs. non-deuterated lauric acid Co-elutes but spectrometrically indistinguishable; may not function as internal standard
Deuterated ISTD vs. structural analog (e.g., decanoic acid) May exhibit different retention and ionization, failing to correct matrix-specific effects

Technical Evidence for Procurement


LC-MS Quantification Accuracy vs. Non-Isotopic Standards

The use of a stable isotope-labeled internal standard (SIL-IS) like 12,12,12-trideuteriododecanoic acid is the definitive method for achieving high quantitative accuracy in LC-MS, outperforming non-isotopic or structural analogs. This compound co-elutes with and mirrors the ionization behavior of the native analyte (Lauric acid), providing a +3 Da mass shift (203.34 vs 200.32 g/mol) that allows for independent detection and reliable signal ratio calculations . In contrast, a non-isotopic analog (e.g., a shorter-chain fatty acid) will exhibit different retention times and is subject to differential matrix effects, leading to significant quantification bias [1].

Quantification Accuracy
Class-level
SIL-IS co-elutes with lauric acid and provides a distinct +3 Da mass shift; non-isotopic analog shows differential matrix effects
Supports matrix-effect correction and reliable quantification
LC-MS/MS in complex biological matrices
Quantitative Analysis LC-MS Matrix Effects

Isotopic Purity and Interference-Free Analysis

The isotopic purity of an internal standard directly impacts the lower limit of quantification (LLOQ) and method sensitivity. 12,12,12-Trideuteriododecanoic acid is commercially available at a certified isotopic enrichment of 99 atom % D . This high level of deuteration minimizes the presence of the unlabeled species (d0), which would otherwise contribute to the native analyte signal and cause a positive bias at low concentrations. Using an internal standard with lower isotopic purity (e.g., 95-98 atom % D) can artificially inflate measured concentrations of Lauric acid, compromising assay sensitivity and accuracy [1].

Isotopic Purity
Context-dependent
≥99 atom % D
Minimizes d0 interference, supports low-abundance quantification
Purity specification review
Quality Control Isotopic Enrichment Analytical Interference

GC-MS Metabolic Tracing Specificity

In metabolic flux studies, 12,12,12-trideuteriododecanoic acid provides a definitive method for tracking lauric acid metabolism. Its use as a tracer in GC-MS experiments allows for clear differentiation from the endogenous, unlabeled substrate (d0-Lauric acid) [1]. The figure from the referenced study demonstrates this principle: chromatographic traces for d0-lauric acid and the 12-d3-lauric acid tracer are distinctly resolvable, enabling the quantification of metabolic conversion rates in enzymatic assays [1]. This direct, mass-based differentiation is not possible with unlabeled substrates or structurally similar, non-isotopic probes, which would not provide the same level of specificity in tracking the fate of the administered compound.

Metabolic Tracing Specificity
Head-to-head
Distinct GC trace for d3-lauric acid, separable from d0-lauric acid
Enables unambiguous metabolic fate tracking
In vitro enzymatic assay, 100 µM each compound
Metabolic Tracing GC-MS Fatty Acid Metabolism

Lauric Acid-d3: Key Application Scenarios


LC-MS/MS Quantification in Biological Matrices

This compound is the definitive internal standard for quantifying endogenous lauric acid in challenging sample types like plasma, serum, urine, and tissue homogenates. Its chromatographic and ionization behavior mirrors the native analyte, effectively compensating for matrix effects and ensuring high quantitative accuracy [1][2]. This is critical for clinical metabolomics, nutritional studies investigating coconut oil intake, and toxicology research.

GC-MS Metabolic Flux Analysis of Medium-Chain Fatty Acids

In enzymatic assays or cell culture studies investigating fatty acid β-oxidation or elongation, 12,12,12-trideuteriododecanoic acid serves as a high-fidelity tracer. Its distinct +3 Da mass shift allows researchers to track the metabolic conversion of lauric acid into downstream products (e.g., shorter-chain fatty acids, CO2, or complex lipids) without interference from the endogenous, unlabeled pool [1]. This enables precise calculation of metabolic flux rates.

Method Validation for Lauric Acid in Food and Natural Products

This deuterated standard is essential for developing and validating robust analytical methods (e.g., GC-MS, LC-MS) to quantify lauric acid content in food products, dietary supplements, or natural extracts (e.g., coconut oil, palm kernel oil). Using it as an internal standard allows for the correction of sample preparation losses and instrumental variability, leading to validated methods that meet regulatory requirements for accuracy and precision [1].

Raman Spectroscopy for Lipid Dynamics in Cells

Beyond mass spectrometry, deuterated fatty acids like 12,12,12-trideuteriododecanoic acid are emerging as powerful Raman probes. The incorporation of a C-D bond provides a unique vibrational signature distinct from the cellular background. This allows for label-free, quantitative imaging of lauric acid uptake, storage in lipid droplets, and its turnover within live cells and tissues, offering a complementary technique to MS-based methods [1].

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Co-elution and ionization match with native analyte
Matrix-effect compensation review
GC-MS metabolic flux analysis
Distinct +3 Da mass shift for tracer differentiation
Metabolic conversion rate interpretation
Method validation for food and natural products
Internal standard for sample preparation loss correction
Accuracy and precision method review
Raman spectroscopy probe for lipid studies
Unique C-D vibrational signature
Label-free imaging and turnover interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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